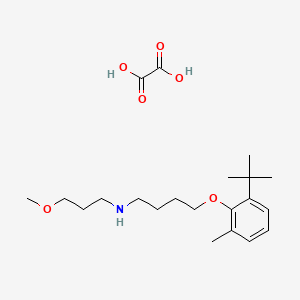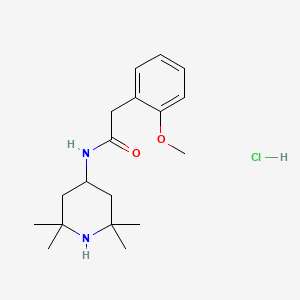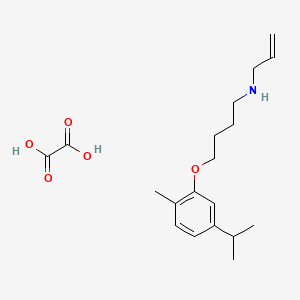![molecular formula C14H18N2O7 B4004391 N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4004391.png)
N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate
Descripción general
Descripción
N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C14H18N2O7 and its molecular weight is 326.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.11140092 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Toxicology
Research in environmental monitoring and toxicology, particularly concerning pollutants derived from tobacco smoke, has shown the utility of analytical methods to detect carcinogens and their metabolites. These techniques are crucial for understanding the impact of environmental pollutants on human health and the ecosystem. For instance, Hecht (2002) discussed the measurement of human urinary carcinogen metabolites as a practical approach for obtaining important information about tobacco and cancer, highlighting the utility of assays in identifying carcinogen exposure and metabolism in humans Hecht, 2002.
Advanced Oxidation Processes
The degradation of pollutants using advanced oxidation processes (AOPs) is another area of interest. For example, research on the selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using CO as a reducing agent has seen significant investigation. Tafesh and Weiguny (1996) reviewed the application and mechanistic understanding of these reactions, demonstrating the importance of metal-catalyzed reductive carbonylation of nitro aromatics for environmental remediation Tafesh & Weiguny, 1996.
Pharmaceutical and Medical Applications
In the pharmaceutical and medical fields, the metabolic fate of compounds like amitriptyline and its derivatives has been extensively studied. Breyer‐Pfaff (2004) detailed the oxidative metabolism of amitriptyline, elucidating the production of various metabolites and their pharmacokinetic properties. This research is vital for drug development and understanding the metabolic pathways of pharmaceutical substances Breyer‐Pfaff, 2004.
Agricultural Chemistry
In agricultural chemistry, the sorption of herbicides to soil, organic matter, and minerals has significant implications for environmental safety and the efficacy of agrichemicals. Werner, Garratt, and Pigott (2012) reviewed experiments concerning the sorption of phenoxy herbicides, providing insights into the interactions between these compounds and various soil components, which are crucial for managing herbicide use and mitigating environmental impact Werner, Garratt, & Pigott, 2012.
Water Treatment and Environmental Safety
The removal of N-Nitrosodimethylamine (NDMA) and its precursors from water and wastewater highlights the importance of water treatment technologies in safeguarding public health. Sgroi et al. (2018) summarized major findings related to NDMA in water, focusing on its formation mechanisms and the removal techniques used in water treatment processes. This research underscores the need for effective strategies to control the presence of harmful compounds in drinking water Sgroi, Vagliasindi, Snyder, & Roccaro, 2018.
Propiedades
IUPAC Name |
N-[2-(4-methyl-2-nitrophenoxy)ethyl]prop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.C2H2O4/c1-3-6-13-7-8-17-12-5-4-10(2)9-11(12)14(15)16;3-1(4)2(5)6/h3-5,9,13H,1,6-8H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLILAPXXPXODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCC=C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-Methoxy-6-prop-2-enylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004335.png)
![N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide](/img/structure/B4004342.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B4004348.png)
![2-({2-[2-(2-biphenylyloxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B4004354.png)



![1-[2-(2-sec-butylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4004398.png)
![1-[4-(2-Tert-butyl-4-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4004408.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine](/img/structure/B4004416.png)

![2-methoxyethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4004427.png)
![4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4004432.png)
![2-[[4-benzyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4004437.png)
